![molecular formula C15H12O B3021081 4-Stilbene carboxaldehyde CAS No. 40200-69-9](/img/structure/B3021081.png)
4-Stilbene carboxaldehyde
Overview
Description
4-Stilbene carboxaldehyde, also known as trans-4-Stilbenecarboxaldehyde, is a chemical compound with the formula C15H12O . It has been used in drug development targeting human estrogen receptor α .
Synthesis Analysis
Stilbenes and their related structures have gained remarkable significance in pharmaceutical and material chemistry. The synthetic approaches for the syntheses of stilbene scaffold and related structures have been covered over the last 30 years . Stilbene and its analogues hold enormous potential importance due to their diverse spectrum of biological applications .Molecular Structure Analysis
The basic chemical skeleton structure of stilbene compounds is 1,2-diphenylethylene . The structure of 4-Stilbene carboxaldehyde is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Stilbenes and their derivatives exhibit a broad range of biological activities, including anticancer, antiproliferative, antiangiogenesis, antimicrobial, antileukemic, antioxidant, anti-inflammatory, anti-HIV, and anti-herpes simplex virus activities . The E form or trans exhibits more potent anticancer activity compared to the Z form or cis form .Scientific Research Applications
Epigenetic Regulation
Stilbenes, including 4-Formyl-trans-stilbene, are promising small molecule modulators for epigenetic regulation in human diseases . They have been shown to modulate epigenetic marks, such as DNA methylation and histone modification, which can alter gene expression patterns and contribute to disease development .
Anti-inflammatory and Antioxidant Effects
These compounds are characterized by unique structural features that confer anti-inflammatory, antibacterial, antiviral, antioxidant, anticancer, cardiovascular protective, and neuroprotective pharmacological effects .
Antimicrobial and Antifungal Properties
Many stilbene derivatives exhibit antimicrobial and antifungal properties . This is demonstrated by natural stilbene derivatives from various plant species, including grape, soybean, mulberry, cranberry, blueberry, and rhubarb .
Anticancer Activity
Stilbene derivatives have shown pronounced anticancer activity . For example, when combined with ciprofloxacin or cefotaxime, they produced a synergistic pharmacological effect .
Estrogenic Effects
The liver microsomal enzyme system in the rat and human (CYP 1A1/2) metabolizes trans-stilbene to a 4-hydroxy derivative (trans-4-hydroxystilbene), which exhibits estrogenic effects .
Potential Applications in Disease Treatment and Prevention
Due to their potential applications in disease treatment and prevention, these compounds and their derivatives have garnered significant attention in pharmaceutical research and development .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(E)-2-phenylethenyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-12H/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXSBHRRZNBTRT-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Stilbene carboxaldehyde | |
CAS RN |
32555-96-7, 40200-69-9 | |
Record name | 4-Stilbene carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032555967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-4-Stilbenecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Formyl-trans-stilbene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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